

# PXS-5505 in Solid Tumors: A Comparative Clinical Trial Analysis

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## Compound of Interest

Compound Name: PXS-5505

Cat. No.: B3182187

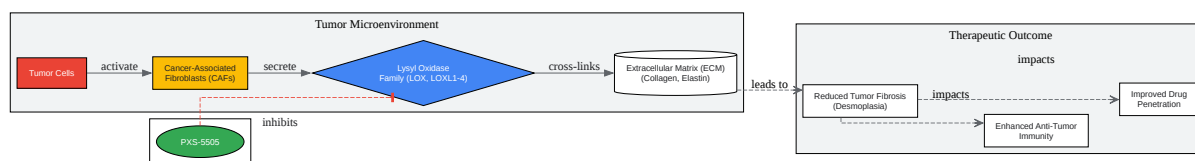
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial design for **PXS-5505** in solid tumors, specifically unresectable hepatocellular carcinoma (HCC), against current and former standard-of-care treatments. **PXS-5505** is a first-in-class, oral, small-molecule inhibitor of all lysyl oxidase (LOX) family enzymes, which play a crucial role in the formation of the fibrotic tumor microenvironment.<sup>[1][2]</sup> By targeting tumor fibrosis, **PXS-5505** aims to enhance the efficacy of combination therapies.<sup>[1][2]</sup>

## Mechanism of Action: Targeting the Fibrotic Stroma

**PXS-5505** irreversibly inhibits the entire lysyl oxidase (LOX) family of enzymes (LOX, LOXL1-4).<sup>[1]</sup> These copper-dependent enzymes are critical for the cross-linking of collagen and elastin in the extracellular matrix (ECM). In many solid tumors, including pancreatic, liver, and cholangiocarcinoma, the overexpression of LOX enzymes contributes to a dense, fibrotic stroma known as desmoplasia. This fibrotic barrier can impede the penetration of therapeutic agents and promote a tumor-supportive, immunosuppressive microenvironment. By inhibiting all LOX family members, **PXS-5505** aims to disrupt this fibrotic scaffolding, thereby increasing the accessibility of tumors to concomitant cancer therapies and potentially reversing the immunosuppressive environment.

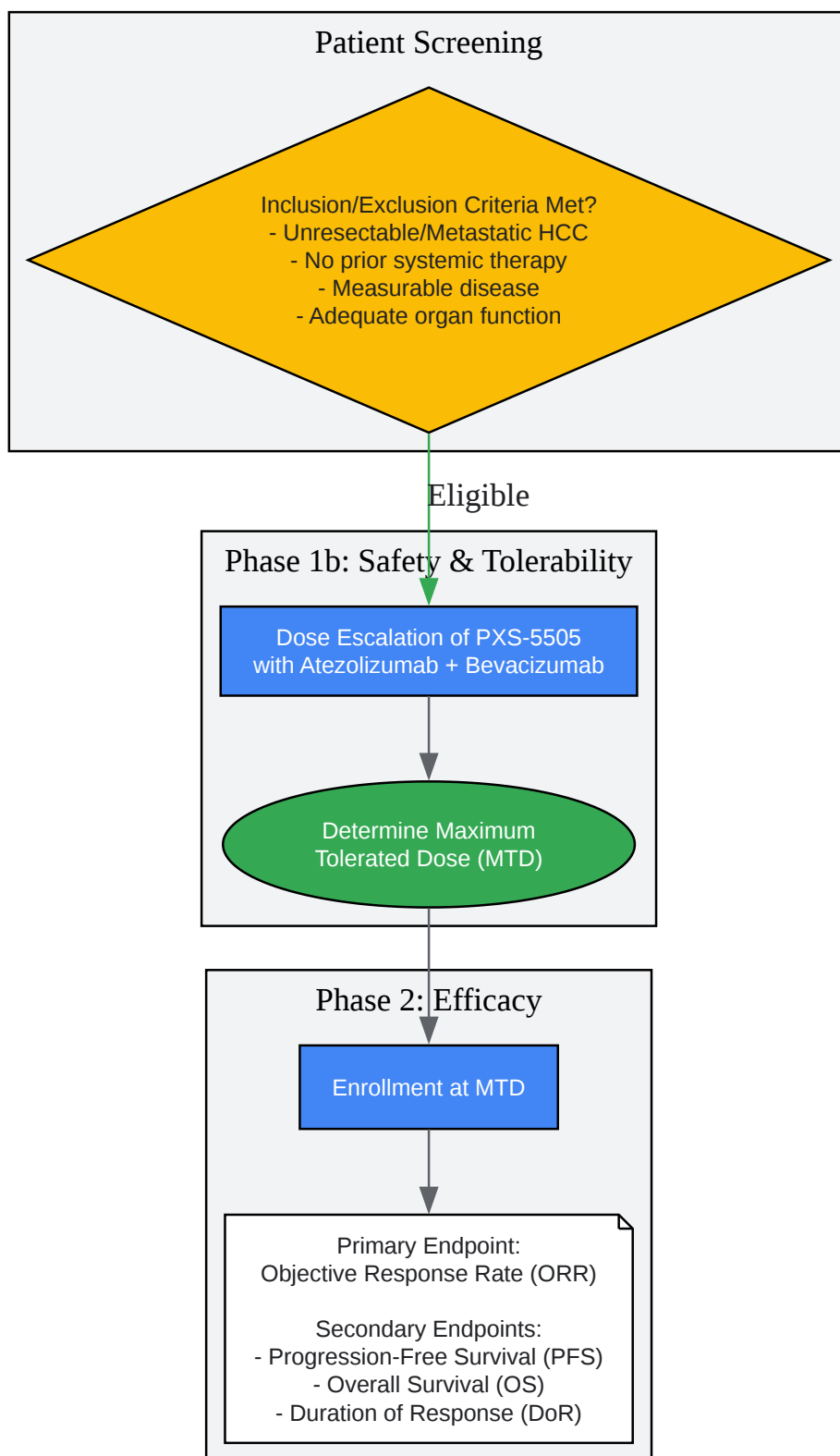


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**PXS-5505** Mechanism of Action in the Tumor Microenvironment.

## Clinical Trial Design: PXS-5505 in Unresectable Hepatocellular Carcinoma

The ongoing clinical trial NCT05109052 evaluates the safety and efficacy of **PXS-5505** in combination with the current standard of care for unresectable HCC, atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody).



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Workflow of the **PXS-5505** NCT05109052 Clinical Trial.

## Comparative Analysis of Clinical Trial Designs

The following tables provide a comparative overview of the **PXS-5505** clinical trial alongside pivotal trials for the current and a former standard of care in unresectable HCC.

**Table 1: Trial Design and Patient Population**

Feature	PXS-5505 + Atezolizumab/Bevacizumab (NCT05109052)	Atezolizumab + Bevacizumab (IMbrave150)	Sorafenib (SHARP)
Phase	Phase 1b/2	Phase 3	Phase 3
Primary Indication	Unresectable or Metastatic Hepatocellular Carcinoma	Unresectable Hepatocellular Carcinoma	Advanced Hepatocellular Carcinoma
Line of Therapy	First-line	First-line	First-line
Patient Population	Systemic therapy-naïve, unresectable or metastatic HCC. Prior locoregional therapies allowed.	No prior systemic therapy for unresectable HCC.	No prior systemic therapy for advanced HCC.
Control Arm	Historical standard of care (Atezolizumab + Bevacizumab)	Sorafenib	Placebo

**Table 2: Interventions and Endpoints**

Feature	PXS-5505 + Atezolizumab/Bevacizumab (NCT05109052)	Atezolizumab + Bevacizumab (IMbrave150)	Sorafenib (SHARP)
Investigational Arm	PXS-5505 (dose escalation) + Atezolizumab (1200 mg q3w) + Bevacizumab (15 mg/kg q3w)	Atezolizumab (1200 mg q3w) + Bevacizumab (15 mg/kg q3w)	Sorafenib (400 mg BID)
Primary Endpoint(s)	Phase 1b: Maximum Tolerated Dose (MTD) of PXS-5505. Phase 2: Objective Response Rate (ORR).	Overall Survival (OS) and Progression-Free Survival (PFS)	Overall Survival (OS) and Time to Symptomatic Progression
Secondary Endpoint(s)	ORR, PFS, OS, Duration of Response (DoR)	ORR, DoR, Time to Progression (TTP)	Time to Progression (TTP)

**Table 3: Efficacy Outcomes from Pivotal Trials**

Outcome	Atezolizumab + Bevacizumab (IMbrave150)	Sorafenib (SHARP)
Median Overall Survival (OS)	19.2 months	10.7 months
Median Progression-Free Survival (PFS)	6.8 months	5.5 months (TTP)
Objective Response Rate (ORR)	27.3%	2%

Experimental Protocols from Preclinical Studies

The rationale for the clinical development of **PXS-5505** in solid tumors is supported by robust preclinical data demonstrating its ability to remodel the tumor stroma and enhance the efficacy of chemotherapy.

## Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Model (as published in Nature Cancer)

- Animal Model: Genetically engineered KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) that spontaneously develops PDAC.
- Treatment Groups:
  - Vehicle control
  - Gemcitabine alone (standard-of-care chemotherapy)
  - **PXS-5505** alone
  - **PXS-5505** in combination with gemcitabine
- Methodology:
  - Tumor development was monitored by ultrasound imaging.
  - Once tumors reached a predetermined size, mice were randomized into treatment groups.
  - **PXS-5505** was administered daily via oral gavage.
  - Gemcitabine was administered intraperitoneally according to a standard dosing schedule.
  - Tumor growth was monitored throughout the study.
  - At the study endpoint, tumors were harvested for analysis.
- Key Analyses:
  - Tumor Fibrosis: Picrosirius red staining and Second Harmonic Generation (SHG) imaging were used to quantify collagen deposition and organization.

- Tumor Stiffness: Atomic Force Microscopy (AFM) was employed to measure the mechanical stiffness of tumor tissue.
- Metastasis: Lungs and livers were harvested to assess the presence and number of metastatic lesions.
- Survival: Kaplan-Meier survival analysis was performed to compare the different treatment groups.

## Cholangiocarcinoma (CCA) Orthotopic Mouse Model

- Animal Model: Immunocompetent mice with intrahepatic cholangiocarcinoma (iCCA) established by orthotopic injection of a murine iCCA cell line.
- Treatment Groups:
  - Vehicle control
  - FOLFOX (folinic acid, fluorouracil, and oxaliplatin) chemotherapy alone
  - **PXS-5505** alone
  - **PXS-5505** in combination with FOLFOX
- Methodology:
  - Murine iCCA cells were surgically implanted into the liver of mice.
  - Tumor establishment was confirmed via imaging.
  - Mice were then randomized to the four treatment arms.
  - **PXS-5505** was administered daily by oral gavage.
  - FOLFOX was administered intravenously on a cyclical schedule.
  - Tumor growth and animal survival were monitored.
- Key Analyses:

- Chemotherapeutic Penetration: High-performance liquid chromatography-mass spectrometry (HPLC-MS) was used to measure the concentration of chemotherapeutic agents within the tumor tissue.
- Tumor Vasculature: Immunohistochemistry (IHC) for CD31 was performed to assess blood vessel density and patency.
- Immune Cell Infiltration: Flow cytometry and IHC were used to characterize the infiltration of various immune cell populations (e.g., T cells, macrophages) into the tumor microenvironment.
- Apoptosis: Cleaved caspase-3 staining was used to quantify chemotherapy-induced cancer cell death.

## Conclusion

**PXS-5505** represents a novel therapeutic strategy for solid tumors, targeting the fibrotic tumor microenvironment to enhance the efficacy of standard-of-care immunotherapies. The design of the NCT05109052 clinical trial, which combines **PXS-5505** with atezolizumab and bevacizumab, is strongly supported by preclinical evidence demonstrating the drug's ability to reduce tumor fibrosis, improve drug delivery, and enhance anti-tumor immunity. The comparison with pivotal trials of established therapies for unresectable HCC highlights the potential for this combination to further improve patient outcomes in a challenging disease setting. The ongoing trial will be critical in determining the clinical benefit of this innovative approach.

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